4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives involves photochemical methodologies and cascade annulation processes. For example, a photochemical method has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, utilizing irradiation in methanol in the presence of ammonia or primary aliphatic amines (Buscemi et al., 2001). Another study describes a copper-catalyzed cascade annulation of amidines and methylarenes for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, highlighting a straightforward protocol from easily available materials (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. For instance, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized, revealing a bifurcated intramolecular H bond (Zelenin et al., 1997).
Chemical Reactions and Properties
The reactivity of 1,2,4-oxadiazoles includes ring-fission and C-C bond cleavage reactions under certain conditions, demonstrating the versatility of these compounds in synthetic chemistry (Jäger et al., 2002).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives include their crystalline structure and stability, as analyzed through X-ray crystallography, providing insights into their solid-state behavior (Zelenin et al., 1997).
Scientific Research Applications
Photochemical Synthesis
A photochemical methodology for the synthesis of related compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, has been reported. This method involves the irradiation of Furazan in methanol in the presence of ammonia or primary or secondary aliphatic amines, leading to the formation of these compounds. This photochemical approach offers an alternative pathway for synthesizing fluorinated heterocyclic compounds, which could potentially include derivatives of 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Buscemi et al., 2001).
Synthesis of 1,3,4-Oxadiazole Derivatives
A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed. This method uses (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes, and it can be performed at ambient temperature without a catalyst. This provides an efficient approach to creating fully substituted 1,3,4-oxadiazole derivatives, which may include structures similar to 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Ramazani & Rezaei, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could be diverse, depending on its properties and potential applications . For example, if it has interesting biological activities, it could be studied further for potential medicinal uses . Alternatively, if it has unique physical or chemical properties, it could be investigated for potential uses in material science .
properties
IUPAC Name |
4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N5O2/c11-4-2-1-3-5(12)6(4)10-14-9(17-18-10)7-8(13)16-19-15-7/h1-3H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCINBRHBSDYZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=NON=C3N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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